molecular formula C12H19NOS B1464266 (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol CAS No. 864410-31-1

(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol

Cat. No.: B1464266
CAS No.: 864410-31-1
M. Wt: 225.35 g/mol
InChI Key: YAVAYSSMCMOASS-UHFFFAOYSA-N
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Description

(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol (CAS No: 1554160-12-1) is a chemical compound with the molecular formula C12H19NOS and a molecular weight of 225.35 g/mol. This piperidine-based derivative is a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Its structure incorporates both a piperidine ring and a 3-methylthiophene moiety, which are privileged scaffolds in drug discovery known to contribute to significant biological activity. The compound serves as a key synthetic intermediate in advanced research applications. Structural analogs featuring the thiophene-methyl-piperidine motif have demonstrated substantial research utility in the development of DNA-interactive therapeutic agents, such as pyridinobenzodiazepine (PDD) payloads for antibody-drug conjugates (ADCs) . In these applications, the 2-(4-methylthiophen-2-yl)pyridine (MTP) building block, which shares structural similarities with components of this compound, has been shown to facilitate specific molecular interactions including hydrogen bonding and π-system interactions within biological targets . This research application highlights the potential value of this compound as a precursor in the synthesis of targeted cancer therapeutics, where its incorporation may contribute to enhanced DNA binding affinity and sequence selectivity through van der Waals interactions and specific molecular recognition events . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to handle this material following appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

[1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-10-4-6-15-12(10)8-13-5-2-3-11(7-13)9-14/h4,6,11,14H,2-3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVAYSSMCMOASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol generally follows a multi-step approach:

  • Step 1: Synthesis or procurement of 3-methylthiophene derivatives
    The 3-methylthiophene moiety is typically prepared or commercially sourced. Functionalization at the 2-position (adjacent to the methyl) is often achieved via halogenation or lithiation to enable further coupling.

  • Step 2: Formation of the piperidine ring with hydroxymethyl substitution
    The piperidine ring bearing a hydroxymethyl group at the 3-position can be synthesized through reductive amination or other ring-forming reactions starting from suitable precursors such as 3-piperidone derivatives or amino alcohols.

  • Step 3: Coupling of the 3-methylthiophen-2-ylmethyl group to the piperidine nitrogen
    This is commonly achieved by alkylation of the piperidine nitrogen with a suitable electrophile, such as 3-methylthiophen-2-ylmethyl halide or a related activated derivative.

Detailed Preparation Routes

Based on the patent literature and related synthetic methodologies, the following detailed preparation methods are identified:

Alkylation of Piperidin-3-yl-methanol with 3-Methylthiophen-2-ylmethyl Halide
  • Reagents & Conditions:

    • Starting material: 3-hydroxymethylpiperidine (piperidin-3-yl)methanol
    • Alkylating agent: 3-methylthiophen-2-ylmethyl chloride or bromide
    • Base: Sodium hydride or potassium carbonate
    • Solvent: Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
    • Temperature: Room temperature to mild heating (25–60 °C)
    • Atmosphere: Inert (nitrogen or argon) to avoid oxidation of thiophene
  • Procedure:

    • The piperidin-3-yl-methanol is dissolved in dry DMF under nitrogen atmosphere.
    • Sodium hydride is added carefully to deprotonate the piperidine nitrogen, generating the nucleophilic amine.
    • The 3-methylthiophen-2-ylmethyl halide is added dropwise, and the reaction mixture is stirred for several hours.
    • After completion (monitored by TLC or HPLC), the reaction is quenched with water, and the product is extracted with ethyl acetate.
    • The organic layers are washed, dried, and concentrated. Purification by flash chromatography yields the target compound.
  • Notes:

    • Caution is required due to hydrogen evolution when sodium hydride is used.
    • The thiophene ring is sensitive to oxidation; thus, inert atmosphere and anhydrous conditions are critical.
    • The reaction yield typically ranges from 60% to 80%.
Alternative Route: Reductive Amination
  • Reagents & Conditions:

    • Starting materials: 3-hydroxymethylpiperidine and 3-methylthiophene-2-carboxaldehyde
    • Reducing agent: Sodium triacetoxyborohydride or sodium cyanoborohydride
    • Solvent: Dichloromethane or methanol
    • Temperature: Room temperature
    • Acid catalyst: Acetic acid (catalytic amount)
  • Procedure:

    • The aldehyde and the piperidine derivative are mixed in solvent with a catalytic amount of acetic acid.
    • The reducing agent is added slowly to the mixture to facilitate reductive amination, forming the secondary amine linkage.
    • The reaction is stirred at room temperature until completion.
    • Workup involves aqueous quenching, extraction, and purification by chromatography.
  • Notes:

    • This method avoids the need for pre-formed halides and can be more straightforward.
    • The hydroxymethyl group remains intact under mild reductive amination conditions.
    • Yields are generally comparable to alkylation methods.

Purification and Characterization

  • Purification is typically achieved by flash chromatography using ethyl acetate/hexane mixtures.
  • The compound is isolated as a solid or oil depending on the scale and conditions.
  • Characterization is performed by NMR (¹H, ¹³C), mass spectrometry (MS), and melting point analysis.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Typical Yield (%) Notes
Alkylation 3-Hydroxymethylpiperidine + 3-methylthiophen-2-ylmethyl halide NaH or K2CO3, DMF, inert atmosphere, RT-60 °C Direct, well-established 60–80 Requires careful handling of NaH; sensitive to oxidation
Reductive Amination 3-Hydroxymethylpiperidine + 3-methylthiophene-2-carboxaldehyde NaBH(OAc)3 or NaCNBH3, DCM/MeOH, RT Avoids halide synthesis; mild conditions 65–85 Preserves hydroxymethyl; simpler workup

Research Findings and Notes

  • The alkylation method is widely used in the synthesis of related piperidine derivatives bearing aromatic substituents due to its straightforward approach and availability of reagents.
  • Reductive amination offers a complementary route, especially when halide synthesis is cumbersome or yields are low.
  • The presence of the methylthiophene ring requires inert atmosphere conditions to prevent oxidation and polymerization.
  • Both methods allow for the preservation of the hydroxymethyl group on the piperidine ring, which is essential for the biological activity or further functionalization.
  • Purification by flash chromatography with ethyl acetate and hexane mixtures is effective in isolating the pure compound.
  • Mass spectrometry confirms the molecular ion peak consistent with the compound’s molecular weight, and NMR spectra show characteristic signals for the piperidine ring, thiophene ring, methyl group, and hydroxymethyl protons.

Chemical Reactions Analysis

Types of Reactions

(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the functional groups present.

    Substitution: The methylthiophene moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carbonyl compound, while reduction could lead to the formation of an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Compounds containing piperidine and thiophene moieties have been investigated for their pharmacological properties, including antimicrobial and anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and thiophene moiety could play crucial roles in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* Notable Features Source
Target Compound ~C₁₂H₁₇NOS† ~227.3 3-Methylthiophen-2-yl methyl, hydroxymethyl ~1.8‡ Lipophilic thiophene, hydrogen-bond donor Inferred
[1-(1-Thiazol-2-yl-ethyl)-piperidin-3-yl]-methanol C₁₁H₁₈N₂OS 226.34 Thiazol-2-yl ethyl 1.846 Nitrogen-rich heterocycle; enhanced polarity
(1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol C₁₄H₂₃N₃O 249.35 Trimethylpyrazole methyl N/A Electron-dense pyrazole; potential metabolic stability
[1-(4-Methyl-benzyl)-piperidin-3-yl]-methanol C₁₄H₂₁NO 219.32 4-Methylbenzyl N/A Aromatic hydrophobicity; simple substitution
(R)-(1-(4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl)piperidin-3-yl)methanol C₂₃H₂₈NOS₂ 410.59 Bis(3-methylthiophen-2-yl)butenyl N/A Extended conjugation; increased steric bulk

*LogP values are estimated unless explicitly reported.
†Inferred from structural analogs.
‡Approximation based on thiophene-containing analogs.

Key Observations:

Heterocyclic Influence: The thiazole derivative (LogP 1.846) exhibits lower lipophilicity than the target compound’s thiophene analog due to thiazole’s nitrogen atom, which enhances polarity and hydrogen-bond acceptor capacity .

Substituent Effects :

  • The 4-methylbenzyl analog lacks a heterocycle, resulting in higher hydrophobicity and simpler pharmacokinetic profiles compared to thiophene-containing compounds .
  • Bis(3-methylthiophen-2-yl) substitution (MW 410.59) significantly increases molecular weight and steric hindrance, likely impacting bioavailability and target engagement .

Synthetic Complexity :

  • Compounds with multiple heterocycles (e.g., bis-thiophene derivatives) require multi-step syntheses involving coupling agents like CDI or K₂CO₃-mediated alkylation, whereas simpler analogs (e.g., benzyl derivatives) are synthesized via straightforward condensation .

Biological Activity

The compound (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol , with the CAS number 864410-31-1, is a complex organic molecule characterized by a piperidine ring substituted with a methylthiophene moiety and a hydroxymethyl group. This unique structure suggests a potential for diverse biological activities, making it a candidate for pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NOSC_{12}H_{19}NOS. The presence of both aliphatic and aromatic components in its structure can significantly influence its interactions with biological targets, such as enzymes and receptors. The following table summarizes key structural features:

Feature Description
Piperidine Ring A six-membered ring with nitrogen, contributing to biological activity.
Methylthiophene Moiety Enhances lipophilicity and potential receptor interactions.
Hydroxymethyl Group May participate in hydrogen bonding, influencing binding affinity.

The biological activity of this compound may involve modulation of specific receptors or enzymes. Its mechanism of action is likely related to its ability to bind to these molecular targets, potentially influencing pathways associated with neurological functions and other physiological processes.

Pharmacological Potential

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. For instance, derivatives of piperidine are known for their roles as analgesics, anxiolytics, and antidepressants. The unique combination of structural elements in this compound may enhance its bioactivity compared to simpler analogs.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
This compoundPiperidine + Methylthiophene + HydroxymethylPotential antidepressant, CNS activity
3-MethylthiopheneSimple thiophene ringLimited biological activity
Piperidine DerivativesVaries widelyAnalgesic, anxiolytic
MethylphenidatePiperidine derivativeStimulant for ADHD

Case Studies and Research Findings

Research into the biological activity of this compound is still in the preliminary stages. However, studies on structurally similar compounds provide insights into its potential applications:

  • Antidepressant Activity : Compounds resembling this structure have been evaluated for their antidepressant properties through various assays assessing their effects on neurotransmitter levels.
  • CNS Activity : Investigations into central nervous system interactions indicate that modifications in the piperidine ring can lead to enhanced potency against specific targets involved in mood regulation.
  • Synthetic Pathways : The synthesis of this compound typically involves several steps including cyclization reactions to form the piperidine ring, substitution reactions to introduce the methylthiophene group, and hydroxymethylation reactions to add the hydroxymethyl group. These synthetic routes are crucial for optimizing yield and purity.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol
Reactant of Route 2
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(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol

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